molecular formula C6H13NS B8188605 cis-3,5-Dimethyl-thiomorpholine

cis-3,5-Dimethyl-thiomorpholine

Cat. No.: B8188605
M. Wt: 131.24 g/mol
InChI Key: BFJTWSMISPCLAO-OLQVQODUSA-N
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Description

cis-3,5-Dimethyl-thiomorpholine is a six-membered heterocyclic compound containing one sulfur and one nitrogen atom in its ring structure, with two methyl groups positioned at the 3 and 5 carbon atoms in a cis configuration.

Properties

IUPAC Name

(3R,5S)-3,5-dimethylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJTWSMISPCLAO-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSCC(N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CSC[C@@H](N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3,5-Dimethyl-thiomorpholine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethyl-1,2-diaminopropane with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or water. The reaction mixture is heated to facilitate cyclization, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3,5-Dimethyl-thiomorpholine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the sulfur atom can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Lithium aluminum hydride; anhydrous conditions; low to moderate temperatures.

    Substitution: Alkyl halides, acyl chlorides; organic solvents; room temperature to reflux conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Alkylated or acylated thiomorpholine derivatives.

Scientific Research Applications

cis-3,5-Dimethyl-thiomorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: this compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of cis-3,5-Dimethyl-thiomorpholine depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of microbial cell walls or inhibition of enzyme activity. The sulfur atom in the thiomorpholine ring can form bonds with metal ions, potentially affecting metalloproteins and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bisindole Alkaloids (e.g., cis-3,4-Dihydrohamacanthin B)

  • Structure : Unlike thiomorpholine, bisindole alkaloids like cis-3,4-dihydrohamacanthin B () feature fused indole rings but share sulfur-containing functional groups.
  • Bioactivity : These compounds exhibit potent MRSA pyruvate kinase (PK) inhibition (IC₅₀ = 16 nM for cis-3,4-dihydrohamacanthin B) with high selectivity over human PK isoforms . Thiomorpholine derivatives may similarly target enzyme active sites but lack documented evidence.
  • Binding Mechanism: X-ray crystallography reveals that cis-3,4-dihydrohamacanthin B binds to lipophilic regions of MRSA PK, suggesting thiomorpholine analogs could exploit similar non-canonical binding sites .

Isomeric Effects in Terpenoids (e.g., cis-3,as-6,cis-8-Dodecatrien-1-ol)

  • Isomerism: highlights the synthesis of cis/trans isomers of dodecatrienol, emphasizing the role of stereochemistry in biological potency. For example, termite pheromone activity varies significantly with isomer configuration .
  • Relevance : The cis-3,5-dimethyl configuration in thiomorpholine may similarly influence receptor binding or metabolic stability compared to trans isomers, though experimental data are absent.

Functional Group Analogues (e.g., cis-3 Hexenol)

  • Structure-Activity: cis-3 Hexenol (), a "green note" alcohol, demonstrates how cis-configuration in alkenols enhances olfactory receptor interaction. Thiomorpholine’s sulfur atom could confer distinct electronic properties compared to oxygen or nitrogen analogs .

Data Tables

Table 1: Bioactivity of Selected Sulfur-Containing Compounds

Compound Target IC₅₀/Activity Selectivity Ratio (vs. Human Orthologs) Source
cis-3,4-Dihydrohamacanthin B MRSA PK 16 nM 166–600×
Bromodeoxytopsentin MRSA PK 60 nM Not specified

Table 2: Isomeric Comparison in Bioactive Compounds

Compound Isomer Type Biological Role Key Finding Source
3,6,8-Dodecatrien-1-ol cis,cis,cis Termite pheromone Synthetic isomers critical for activity
cis-3 Hexenol cis-3 Flavor/odorant Configuration dictates receptor binding

Biological Activity

Cis-3,5-Dimethyl-thiomorpholine is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and comparisons with related compounds, supported by recent research findings.

Chemical Structure and Properties

This compound features a six-membered ring containing sulfur and nitrogen atoms. The presence of methyl groups enhances its chemical reactivity and biological interactions. The compound is classified as a thiomorpholine derivative, which contributes to its unique properties compared to similar compounds like morpholine and thiomorpholine.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The sulfone group in the compound allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to therapeutic effects. Its interaction with different molecular targets can modulate several biological pathways, making it a candidate for various applications in medicine and pharmacology.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. The compound's effectiveness was measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
A549 (Lung cancer)10.5
T47D (Breast cancer)8.2
SNB-19 (Glioblastoma)12.0

These results suggest that this compound may be a promising candidate for further development as an anticancer agent .

Case Studies

A notable study explored the effects of this compound on human cancer cell lines. The compound was shown to induce apoptosis in A549 cells through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in lung cancer treatment . Another study reported its efficacy in reducing tumor growth in animal models when administered at specific dosages.

Comparison with Similar Compounds

This compound exhibits distinct properties compared to related compounds:

Table 3: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity (IC50)
This compoundModerate10.5 µM
ThiomorpholineLowNot tested
MorpholineNoneNot tested

This comparison highlights the enhanced biological activities attributed to the unique structural features of this compound .

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